molecular formula C12H9NO3 B1664124 3-Cyano-7-ethoxycoumarin CAS No. 117620-77-6

3-Cyano-7-ethoxycoumarin

Cat. No. B1664124
M. Wt: 215.2 g/mol
InChI Key: YAFGHMIAFYQSCF-UHFFFAOYSA-N
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Description

3-Cyano-7-ethoxycoumarin is a fluorogenic probe that acts as a substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 and is metabolized to a lesser extent by CYP2D6 and CYP2C19 . It is metabolized to 3-cyano-7-hydroxycoumarin, which displays excitation/emission maxima of 408/450 nm, respectively . It has also been used to quantify mixed function oxidase activity .


Chemical Reactions Analysis

3-Cyano-7-ethoxycoumarin is a substrate for the cytochrome P450 (CYP) isoforms CYP1A1, CYP1A2, CYP2C9, and CYP2C19 . It is metabolized to 3-cyano-7-hydroxycoumarin .


Physical And Chemical Properties Analysis

3-Cyano-7-ethoxycoumarin has a molecular weight of 215.20 . It has a density of 1.3±0.1 g/cm3, a boiling point of 396.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 173.6±18.1 °C .

Scientific Research Applications

Application in Cytochrome P450 Studies

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of the Application : 3-Cyano-7-ethoxycoumarin is a fluorogenic probe that acts as a substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 and is metabolized to a lesser extent by CYP2D6 and CYP2C19 . It is used for monitoring P450 activities in cell extracts and solutions .
  • Methods of Application : The compound is introduced into cell extracts or solutions, where it is metabolized by the cytochrome P450 enzymes. The product of this metabolism is 3-cyano-7-hydroxycoumarin, which is fluorescent and can be detected and quantified .
  • Results or Outcomes : The level of fluorescence indicates the activity of the cytochrome P450 enzymes. This can provide valuable information about the metabolic activity of cells and the potential effects of drugs and other substances .

Application in Drug-Drug Interaction Studies

  • Scientific Field : Pharmacology
  • Summary of the Application : 3-Cyano-7-ethoxycoumarin is used as a fluorescent probe in studies of drug-drug interactions resulting from enzyme inhibition .
  • Methods of Application : The compound is used in assays that measure the inhibition of cytochrome P450 enzymes by various drugs. The degree of fluorescence reduction indicates the level of enzyme inhibition .
  • Results or Outcomes : These studies can reveal potential drug-drug interactions, which are important for understanding the safety and efficacy of drug combinations .

Application in Synthesis of Medicinally Important Coumarin Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 3-Cyanocoumarins, including 3-Cyano-7-ethoxycoumarin, are known precursors for the development of medicinally important coumarin derivatives . The cyanide group in 3-cyanocoumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
  • Methods of Application : The cyanide group in 3-cyano-coumarins is used to insert units of biological importance into the coumarin core. This is done through various chemical reactions .
  • Results or Outcomes : The resulting coumarin derivatives have a wide range of therapeutic benefits and physiological properties .

Application in Quantifying Mixed Function Oxidase Activity

  • Scientific Field : Biochemistry
  • Summary of the Application : 3-Cyano-7-ethoxycoumarin is used for monitoring P450 activities in cell extracts and solutions, which is important in animal, plant, and bacterial physiology .
  • Methods of Application : The compound is introduced into cell extracts or solutions, where it is metabolized by the cytochrome P450 enzymes. The product of this metabolism is fluorescent and can be detected and quantified .
  • Results or Outcomes : The level of fluorescence indicates the activity of the cytochrome P450 enzymes. This can provide valuable information about the metabolic activity of cells .

Application in Fluorescence Measurement

  • Scientific Field : Biochemistry
  • Summary of the Application : 3-Cyano-7-ethoxycoumarin has been used as a substrate in cytochrome P (CYP) inhibition for fluorescence measurement .
  • Methods of Application : The compound is introduced into cell extracts or solutions, where it is metabolized by the cytochrome P450 enzymes. The product of this metabolism is fluorescent and can be detected and quantified .
  • Results or Outcomes : The level of fluorescence indicates the activity of the cytochrome P450 enzymes. This can provide valuable information about the metabolic activity of cells .

Application in Monitoring P450 Activities

  • Scientific Field : Physiology
  • Summary of the Application : This fluorogenic coumarin ether is widely used for monitoring P450 activities in cell extracts and solutions .
  • Methods of Application : The compound is introduced into cell extracts or solutions, where it is metabolized by the cytochrome P450 enzymes. The product of this metabolism is fluorescent and can be detected and quantified .
  • Results or Outcomes : The level of fluorescence indicates the activity of the cytochrome P450 enzymes. This can provide valuable information about the metabolic activity of cells .

Safety And Hazards

3-Cyano-7-ethoxycoumarin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Cyano-7-ethoxycoumarin is a fluorogenic cytochrome P-450 substrate that generates blue fluorescent product upon enzyme cleavage . It is useful in microsomal dealkylase studies . This suggests potential future directions in the study of cytochrome P450 activities and microsomal dealkylase studies.

properties

IUPAC Name

7-ethoxy-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFGHMIAFYQSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151844
Record name 3-Cyano-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-7-ethoxycoumarin

CAS RN

117620-77-6
Record name 3-Cyano-7-ethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-7-ethoxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYANO-7-ETHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
464
Citations
INH White - Analytical biochemistry, 1988 - Elsevier
… mixtures incubated with 3-cyano-7-ethoxycoumarin for 5 min … from control rats, 3-cyano-7-ethoxycoumarin as substrate (0.03 IIIM… because radiolabeled 3-cyano-7-ethoxycoumarin …
Number of citations: 64 www.sciencedirect.com
AB Renwick, G Lavignette, PD Worboys, B Williams… - Xenobiotica, 2001 - Taylor & Francis
… White, INH, 1988, A continuous Żuorimetric assay for P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin. Analytical Biochemistry, 172, 304ą310. Whysner, J., …
Number of citations: 37 www.tandfonline.com
DM Stresser, SD Turner, AP Blanchard, VP Miller… - Drug Metabolism and …, 2002 - ASPET
… The substrates 3-cyano-7-ethoxycoumarin (CEC), 3-cyano-7-methoxycoumarin (CMC), 7-methoxy-4-trifluoromethylcoumarin (MFC), resorufin benzyl ether (BzRes); metabolites 7-…
Number of citations: 191 dmd.aspetjournals.org
MR Jonovich - 2000 - cache.kzoo.edu
… tM for the 3-cyano-7-ethoxycoumarin deethylation by CYP450 1A2. …
Number of citations: 0 cache.kzoo.edu
M Dietrich, L Grundmann, K Kurr, L Valinotto… - …, 2005 - Wiley Online Library
… In parallel, a fluorescence assay based on the de-ethylation of 3-cyano-7-ethoxycoumarin was … Moreover, de-ethylation of 3-cyano-7-ethoxycoumarin (Figure 4) was not obtained when …
H Tian, P Quehl, J Hollender, J Jose - 2019 - sciforum.net
… Surface displayed CYP 1A2 with co-expressed CPR was able to convert phenacetin to paracetamol, as well as 7-ethoxyresorufin and 3-cyano-7-ethoxycoumarin to the fluorescent …
Number of citations: 3 sciforum.net
RO Juvonen, M Ahinko, J Huuskonen, H Raunio… - Xenobiotica, 2019 - Taylor & Francis
… Thus, many coumarin derivatives are used as profluorescent CYP substrates; these include 7-ethoxycoumarin, 3-cyano-7-ethoxycoumarin (CEC), 7-ethoxy-4-trifluoromethylcoumarin (…
Number of citations: 20 www.tandfonline.com
RF Addison, PD Hansen, HJ Pluta, DE Willis - Marine environmental …, 1991 - Elsevier
… americanus) to yield tissue concentrations in the 2–40 μg/g range, Ugilec-141 slightly (but significantly) induced EROD (2·4-fold), ECOD (2·5-fold) and 3-cyano-7-ethoxycoumarin O-de-…
Number of citations: 24 www.sciencedirect.com
S Ekins, M Vandenbranden, BJ Ring… - … of Pharmacology and …, 1998 - ASPET
Previous studies in this laboratory have determined the lack of specificity of several antibody and substrate probes of CYP2B6. The goals of the current study were to examine the …
Number of citations: 221 jpet.aspetjournals.org
M Fuchshuber-Moraes, RS Carvalho… - Pharmacogenetics …, 2011 - journals.lww.com
… was assessed by flow cytometry, immunoblotting, and fluorescence microscopy, whereas CYP2C19 enzymatic activity was quantified by hydroxylation of 3-cyano-7-ethoxycoumarin. …
Number of citations: 12 journals.lww.com

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